molecular formula C17H19ClN2O4S B2823944 N'-(3-chloro-4-methylphenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 2034305-17-2

N'-(3-chloro-4-methylphenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2823944
CAS No.: 2034305-17-2
M. Wt: 382.86
InChI Key: USZMRTHLKMNMNR-UHFFFAOYSA-N
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Description

N'-(3-chloro-4-methylphenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenyl ring, a thiophene ring, and an oxalamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(3-chloro-4-methylphenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]ethanediamide typically involves the following steps:

    Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

    Introduction of the chloro-methylphenyl group:

    Attachment of the thiophene ring: The thiophene ring can be introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Addition of the hydroxyethoxy group: This can be achieved through an etherification reaction, where an alcohol group is reacted with an appropriate alkyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-(3-chloro-4-methylphenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development or as a biochemical probe.

    Medicine: Its potential therapeutic properties could be explored for the treatment of diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N'-(3-chloro-4-methylphenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]ethanediamide would depend on its specific interactions with molecular targets. These could include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological effect.

    Modulation of signaling pathways: It could affect cellular signaling pathways, altering cellular responses.

    Interaction with nucleic acids: The compound may bind to DNA or RNA, affecting gene expression or protein synthesis.

Comparison with Similar Compounds

N'-(3-chloro-4-methylphenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]ethanediamide can be compared with other similar compounds, such as:

    N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxyethyl)oxalamide: Lacks the thiophene ring, which may affect its chemical properties and biological activity.

    N1-(4-methylphenyl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)oxalamide: Lacks the chloro group, which could influence its reactivity and interactions with molecular targets.

The unique combination of functional groups in this compound makes it a compound of interest for further research and development.

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-11-2-3-13(8-14(11)18)20-17(23)16(22)19-9-15(24-6-5-21)12-4-7-25-10-12/h2-4,7-8,10,15,21H,5-6,9H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZMRTHLKMNMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)OCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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